AceglutamideAluminum

Description

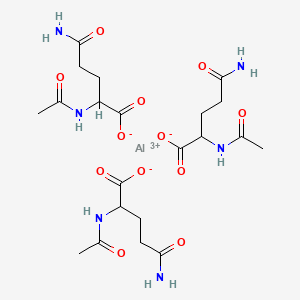

Aceglutamide Aluminum (N-acetyl-L-glutamine aluminum complex) is an aluminum-based therapeutic agent primarily used for treating gastric ulcers. It is a white, water-soluble powder with a bitter taste and is formulated to enhance mucosal repair while minimizing systemic aluminum absorption . Structurally, it consists of a pentakis (N-acetyl-L-glutaminato) tetrahydroxytri-aluminum complex (C₃₅H₅₉Al₃N₁₀O₂₄) .

Mechanism of Action: Aceglutamide Aluminum accelerates ulcer healing by increasing defensive factors in ulcerated tissues, such as hexosamine, sialic acid, and uronic acid in the mucosa. These components are critical for mucus formation and granuloma repair, enhancing mucosal integrity more effectively than L-glutamine . Additionally, its cytoprotective effects are partially mediated by endogenous prostaglandins .

Properties

Molecular Formula |

C21H33AlN6O12 |

|---|---|

Molecular Weight |

588.5 g/mol |

IUPAC Name |

aluminum;2-acetamido-5-amino-5-oxopentanoate |

InChI |

InChI=1S/3C7H12N2O4.Al/c3*1-4(10)9-5(7(12)13)2-3-6(8)11;/h3*5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);/q;;;+3/p-3 |

InChI Key |

KPVRRVPOMMDUOB-UHFFFAOYSA-K |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].CC(=O)NC(CCC(=O)N)C(=O)[O-].[Al+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Aceglutamide aluminum is synthesized by acetylating L-glutamine. The reaction involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and yields aceglutamide as a white crystalline solid .

Industrial Production Methods

In industrial settings, the production of aceglutamide aluminum involves the reaction of L-glutamine with acetic anhydride in large-scale reactors. The reaction mixture is then purified through crystallization and filtration processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Aceglutamide aluminum undergoes several types of chemical reactions, including:

Hydrolysis: Aceglutamide aluminum can be hydrolyzed to produce L-glutamine and acetic acid.

Substitution: Aceglutamide aluminum can participate in substitution reactions, particularly involving the acetyl group.

Common Reagents and Conditions

Hydrolysis: Water or aqueous acid/base solutions are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

Substitution: Various nucleophiles can be used to replace the acetyl group under appropriate conditions.

Major Products Formed

Hydrolysis: L-glutamine and acetic acid.

Oxidation: Oxidized derivatives of aceglutamide aluminum.

Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

- Antiulcer Treatment

- Neuroprotective Effects

- Psychostimulant and Nootropic Effects

Table 1: Summary of Key Research Findings on Aceglutamide Aluminum

Mechanism of Action

Aceglutamide aluminum functions as a prodrug to glutamine, providing improved potency and stability. It is converted to glutamine in the body, which then participates in various metabolic pathways. Glutamine is a precursor to glutamate, an important neurotransmitter in the brain. The compound’s neuroprotective effects are attributed to its ability to enhance glutamine levels, thereby supporting neuronal function and survival .

Comparison with Similar Compounds

Pharmacokinetics :

- Absorption : In healthy adults, oral administration leads to measurable aluminum absorption in the gastrointestinal tract, with peak serum concentrations remaining below 16 µg/L .

- Excretion : Absorbed aluminum is rapidly eliminated via urine and feces. A 14-day study showed that 3290 mg of Aceglutamide Aluminum resulted in 3318 mg excreted in feces (vs. 269 mg in controls), indicating efficient clearance .

- Dosage : The standard dose is 700 mg three times daily, formulated with carrageenan to mask bitterness and improve stability in aqueous suspensions .

Table 1: Comparative Analysis of Aceglutamide Aluminum and Similar Antiulcer Agents

Key Differentiators :

Mechanistic Specificity :

- Aceglutamide Aluminum uniquely enhances mucosal biochemical components (e.g., sialic acid) to promote healing, unlike aluminum hydroxide or magaldrate, which primarily neutralize acid .

- Sucralfate forms a physical barrier, whereas Aceglutamide Aluminum directly stimulates mucosal repair pathways .

Safety Profile :

- Aceglutamide Aluminum’s rapid excretion minimizes aluminum accumulation risk compared to aluminum hydroxide, which can cause hypophosphatemia and constipation .

- Magaldrate’s magnesium content poses hypermagnesemia risks in renal impairment, a concern absent with Aceglutamide Aluminum .

Pharmacokinetics in Pathology: In cerebral ischemia models, Aceglutamide (non-aluminum form) shows altered absorption/metabolism, suggesting tissue-specific effects . However, Aceglutamide Aluminum’s systemic exposure remains low, making it safer for long-term ulcer management .

Formulation Innovations: Carrageenan in Aceglutamide Aluminum formulations improves patient compliance by masking bitterness, unlike unflavored aluminum hydroxide suspensions .

Q & A

Q. What standardized methods are recommended for dissolution testing of Aceglutamide Aluminum granules, and how is system suitability validated?

Dissolution testing for Aceglutamide Aluminum granules follows pharmacopeial protocols using water as the dissolution medium (900 mL) under USP Apparatus 2 (paddle method) at 50 rpm. Samples are filtered through a 0.45 µm membrane, and the dissolved analyte (N-Acetyl-L-Glutamine) is quantified via HPLC with a C18 column, UV detection at 210 nm, and a mobile phase of diluted hydrogen peroxide/methanol (99:1). System suitability requires a resolution ≥11 between analyte and internal standard peaks, with ≤1.0% RSD for repeatability .

Q. How is the purity of Aceglutamide Aluminum assessed, and what thresholds are applied for related substances?

Purity is evaluated using HPLC with thymine as an internal standard. The mobile phase consists of diluted perchloric acid/methanol (99:1), and impurities like 2-acetamidoglutarimide are monitored. Acceptability criteria include:

Q. What titration-based method is used to quantify aluminum content in Aceglutamide Aluminum?

Aluminum is quantified by chelatometric titration. The sample is dissolved in dilute HCl, heated, and titrated with 0.05 M EDTA. Excess EDTA is back-titrated with zinc acetate using dithizone as an indicator. The aluminum content is calculated as: \text{Al (%)} = \frac{(V_{\text{blank}} - V_{\text{sample}}) \times 1.349}{\text{Sample weight (mg)}} \times 100

This method ensures accuracy with ≤2% error .

Advanced Research Questions

Q. How can HPLC methods be optimized to resolve co-eluting impurities in Aceglutamide Aluminum formulations?

Column temperature (25°C), flow rate adjustments (to achieve \sim3 min retention time), and mobile phase pH (via perchloric acid) are critical. For challenging separations, gradient elution or alternative columns (e.g., phenyl-hexyl) may improve resolution. System performance must be validated with spiked impurity standards to ensure baseline separation (resolution ≥2.0) .

Q. What experimental strategies address discrepancies in dissolution profiles between lab-scale and industrial batches?

Discrepancies often arise from particle size distribution or excipient interactions. Mitigation steps include:

- Sieve analysis to ensure consistent granule size (e.g., 150–250 µm).

- Excipient compatibility studies via stress testing (40°C/75% RH for 4 weeks).

- Dissolution media variation (e.g., pH 1.2 HCl for gastric fluid simulation). Statistical comparison using f2 similarity factor (values ≥50 indicate equivalence) .

Q. How do stability-indicating assays differentiate degradation products from process-related impurities?

Forced degradation studies (acid/alkali hydrolysis, oxidative stress, photolysis) are conducted. Degradation products are identified via LC-MS and compared to synthetic impurity standards. Process-related impurities (e.g., unreacted intermediates) are quantified against batch records, while degradation products are tracked over shelf-life studies (25°C/60% RH) .

Q. What in vivo models are suitable for studying Aceglutamide Aluminum’s pharmacokinetics, and how are bioavailability challenges addressed?

Rodent models (e.g., Sprague-Dawley rats) are used for oral and intravenous administration. Bioavailability issues due to low solubility are mitigated by:

Q. How can computational modeling predict Aceglutamide Aluminum’s interaction with biological targets, such as glutamate receptors?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding affinities to NMDA receptors. Ligand preparation includes protonation state correction (pH 7.4) and grid box optimization. Validation involves comparing predicted binding energies with in vitro IC50 values from radioligand assays .

Methodological Guidelines

- Data Contradiction Analysis : Cross-validate HPLC results with orthogonal techniques (e.g., NMR for structural confirmation) and assess inter-lab variability using Youden plots .

- Literature Review : Prioritize primary sources (e.g., Medicinal Chemistry Research) over reviews. Use CAS SciFinder for patent landscapes and IUPAC standards for nomenclature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.